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molecular formula C10H10BrFO2 B8581840 3-(2-bromo-4-fluorophenoxy)tetrahydrofuran

3-(2-bromo-4-fluorophenoxy)tetrahydrofuran

Cat. No. B8581840
M. Wt: 261.09 g/mol
InChI Key: SHKVRKDBTGXPHH-UHFFFAOYSA-N
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Patent
US09394305B2

Procedure details

To a solution of 2-bromo-4-fluorophenol (50.0 g, 261 mmol) in 300 ml of DMF was added Cs2CO3 (213 g, 654 mmol) and heated the reaction mixture for 3 h at 80° C., after that tetrahydrofuran-3-yl methanesulfonate (Int-68) (43.5 g, 261 mmol) was added at room temperature, stirred the reaction mixture for 16 h at 80° C. filtered the base, filtrate was dissolved with EtOAc (1.2 L), washed with water and 1N NaOH solution (800 ml), water and brine solution, dried over sodium sulfate and concentrated to dryness to afford crude compound. This was purified over 60-120 mesh silica using 10-12% ethyl acetate and hexane as an eluent to get the pure product (50 g, yield 73%). 1H NMR (300 MHz, CDCl3) δ 7.32-7.26 (m, 1H), 7.00-6.93 (m, 1H), 6.82-6.77 (m, 1H), 4.91-4.87 (m, 1H), 4.07-3.96 (m, 3H), 3.94-3.89 (m, 1H), 2.20-2.13 (m, 2H).
Quantity
50 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
213 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
43.5 g
Type
reactant
Reaction Step Two
Yield
73%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[OH:9].C([O-])([O-])=O.[Cs+].[Cs+].CS(O[CH:21]1[CH2:25][CH2:24][O:23][CH2:22]1)(=O)=O>CN(C=O)C>[Br:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[O:9][CH:21]1[CH2:25][CH2:24][O:23][CH2:22]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
BrC1=C(C=CC(=C1)F)O
Name
Cs2CO3
Quantity
213 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
300 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
43.5 g
Type
reactant
Smiles
CS(=O)(=O)OC1COCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirred the reaction mixture for 16 h at 80° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered the base, filtrate
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved with EtOAc (1.2 L)
WASH
Type
WASH
Details
washed with water and 1N NaOH solution (800 ml), water and brine solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
to afford crude compound
CUSTOM
Type
CUSTOM
Details
This was purified over 60-120 mesh silica using 10-12% ethyl acetate and hexane as an eluent

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
BrC1=C(OC2COCC2)C=CC(=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 50 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 73.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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